molecular formula C7H6ClF3N2S B14051196 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine

1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14051196
M. Wt: 242.65 g/mol
InChI Key: LBMPNHDDCCKVTQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S It is characterized by the presence of a trifluoromethylthio group, a chloro group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-chloro-2-(trifluoromethylthio)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or acetic acid, and requires careful temperature management to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
  • 1-(3-Chloro-2-(trifluoromethylthio)phenyl)amine
  • 1-(3-Chloro-2-(trifluoromethylthio)phenyl)thiol

Uniqueness: this compound stands out due to its hydrazine moiety, which imparts unique reactivity compared to its amine and thiol counterparts.

Properties

Molecular Formula

C7H6ClF3N2S

Molecular Weight

242.65 g/mol

IUPAC Name

[3-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2S/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2

InChI Key

LBMPNHDDCCKVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(F)(F)F)NN

Origin of Product

United States

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